molecular formula C34H41NO9 B2833222 Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-73-8

Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2833222
CAS No.: 449766-73-8
M. Wt: 607.7
InChI Key: BIWBTWCORAGUIE-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C34H41NO9 and its molecular weight is 607.7. The purity is usually 95%.
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Scientific Research Applications

Dipolar Bent and Linear Acetylenes

The research on dipolar bent and linear acetylenes provides insights into the formation of mesomeric betaines through reactions involving ethynylquinoline and various bromobenzoates, including modifications to produce quinolinium salts and benzoates. These studies highlight the complex interactions and conformations within substituted acetylenes, which are pertinent to understanding the properties and reactions of related compounds such as ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate (A. Schmidt et al., 2016).

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of tetrahydroisoquinoline derivatives from various starting materials, including benzyl benzoate derivatives, showcases methods to produce 6-oxoisoaporphine and tetrahydroisoindoloisoquinoline as main products. This synthesis process sheds light on the structural manipulations and potential applications of isoquinoline derivatives, closely related to the chemical structure and applications of the compound (E. Sobarzo-Sánchez et al., 2010).

Bis(Quinazolin)Disulfide Synthesis

Research into the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide from reactions involving ethyl anthranilate and thiophosgene highlights the synthesis and characterization of complex quinazolin derivatives. These studies are relevant for understanding the chemical behavior and potential applications of quinazolin and isoquinolin derivatives in various fields (M. Rimaz et al., 2009).

Hydroxy-6H-Benzofuro Derivatives

The Michael addition and subsequent treatments leading to hydroxy-6H-benzofuro derivatives from methoxybenzoylacetates indicate the potential for synthesizing complex organic structures. These methodologies can be applied to design and synthesize derivatives of ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate for various scientific applications (H. Mcpherson & B. Ponder, 1976).

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO9/c1-7-40-30-18-24(19-31(41-8-2)32(30)42-9-3)33(36)35-16-15-23-17-28(38-5)29(39-6)20-26(23)27(35)21-44-25-13-11-22(12-14-25)34(37)43-10-4/h11-14,17-20,27H,7-10,15-16,21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBTWCORAGUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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